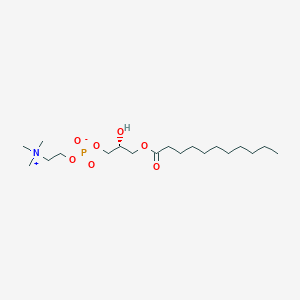

Fmoc-pna-a(bhoc)-oh

Descripción general

Descripción

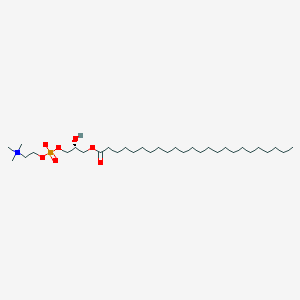

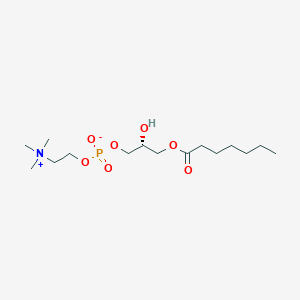

The compound fluorenylmethyloxycarbonyl-protected peptide nucleic acid monomer with a benzyloxycarbonyl-protected amino acid (Fmoc-pna-a(bhoc)-oh) is a synthetic molecule used in the assembly of peptide nucleic acids (PNAs). PNAs are stable, non-toxic synthetic mimics of DNA and RNA, and are widely used in various scientific fields, including molecular biology, drug discovery, and nanotechnology .

Mecanismo De Acción

Target of Action

Fmoc-pna-a(bhoc)-oh is a type of Peptide Nucleic Acid (PNA) . PNAs are synthetic mimics of DNA and RNA, recognized for their stability and non-toxicity . They are used as biological probes, nano-scaffold components, and diagnostic tools for genetic diseases . The primary targets of this compound are the nucleic acids (DNA and RNA) in a cell .

Mode of Action

This compound interacts with its targets (DNA and RNA) by binding to them. This binding is highly selective . For instance, the DAP monomer in a PNA was found to selectively bind to Thymine (T) in a complementary DNA strand . This selective binding allows this compound to interfere with the normal functioning of DNA and RNA, leading to changes at the molecular level .

Result of Action

The result of this compound’s action at the molecular and cellular level is the potential disruption of normal cellular processes, such as protein synthesis, due to its interaction with DNA and RNA . For instance, the 2AP monomer showed excellent discrimination of T (Δ Tm ≥ +12 °C) over the other nucleobases . 2AP also acted as a fluorescent probe of the PNA:DNA duplexes and displayed fluorescence quenching dependent on the opposite base .

Análisis Bioquímico

Biochemical Properties

Fmoc-pna-a(bhoc)-oh plays a crucial role in biochemical reactions, particularly in the assembly of PNAs . It interacts with various biomolecules during this process. For instance, it is involved in coupling conditions with activated pentafluorophenyl esters or the corresponding carboxylic acids in combination with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)/N-hydroxybenzotriazole (HOBt) .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed through its role in the synthesis of PNAs. PNAs can influence cell function by interacting with cellular DNA and RNA

Molecular Mechanism

The molecular mechanism of this compound is largely based on its role in PNA synthesis. It is involved in the coupling of monomers, a critical step in PNA assembly

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-pna-a(bhoc)-oh involves the use of solid-phase synthesis methods. The monomers are assembled using a fluorenylmethyloxycarbonyl (Fmoc) protection scheme for the primary amine of the (2-aminoethyl)glycine backbone and a benzyloxycarbonyl (Bhoc) protection scheme for the nucleobase amino functionalities . The coupling of monomers is promoted using stable, activated pentafluorophenyl esters or the corresponding carboxylic acids in combination with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) . The Fmoc group is removed using 30% piperidine in 20% dimethyl sulfoxide (DMSO) in N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production of this compound typically involves automated microwave-assisted coupling of monomers on a peptide synthesizer. This method allows for efficient and scalable production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-pna-a(bhoc)-oh undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc and Bhoc protecting groups can be selectively removed under specific conditions to allow for further functionalization of the molecule.

Coupling Reactions: The monomers can be coupled to form longer PNA oligomers using activated esters and coupling agents such as HBTU and HOBt.

Common Reagents and Conditions

Fmoc Removal: 30% piperidine in 20% dimethyl sulfoxide (DMSO) in N-methyl-2-pyrrolidone (NMP).

Coupling Agents: HBTU and HOBt.

Major Products Formed

The major products formed from these reactions are PNA oligomers, which can be used for various scientific applications .

Aplicaciones Científicas De Investigación

Fmoc-pna-a(bhoc)-oh is used in a wide range of scientific research applications, including:

Molecular Biology: As a stable mimic of DNA and RNA, it is used in the study of genetic diseases and as biological probes.

Drug Discovery: It is explored as a potential antisense antibiotic and in the development of therapeutic agents.

Nanotechnology: It is used as a nano-scaffold component for the construction of nanostructures.

Prebiotic Chemistry: It is studied for its potential role in the origin of life and the formation of early genetic materials.

Comparación Con Compuestos Similares

Similar Compounds

Peptide Nucleic Acid Monomers with Boc Protection: These monomers use a tert-butyloxycarbonyl (Boc) protection scheme and are used in similar applications.

Peptide Nucleic Acid Monomers with Z Protection: These monomers use a benzyloxycarbonyl (Z) protection scheme and are also used in the synthesis of PNA oligomers.

Uniqueness

Fmoc-pna-a(bhoc)-oh is unique due to its combination of Fmoc and Bhoc protection schemes, which provide stability and specificity in the synthesis of PNA oligomers. This combination allows for efficient and selective removal of protecting groups, facilitating the assembly of complex PNA structures .

Propiedades

IUPAC Name |

2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQRXRVCLWIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B3044032.png)

![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3044040.png)

![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)

![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)